L-Seryl-L-prolyl-L-prolyl-L-proline
Description
L-Seryl-L-prolyl-L-prolyl-L-proline is a linear tetrapeptide composed of serine (Ser) followed by three consecutive proline (Pro) residues. Proline, a cyclic imino acid, imposes structural rigidity due to its pyrrolidine ring, which restricts conformational flexibility and influences secondary structure formation.
Properties
CAS No. |
220185-74-0 |
|---|---|
Molecular Formula |
C18H28N4O6 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H28N4O6/c19-11(10-23)15(24)20-7-1-4-12(20)16(25)21-8-2-5-13(21)17(26)22-9-3-6-14(22)18(27)28/h11-14,23H,1-10,19H2,(H,27,28)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
AKJVLBDPAWYLJT-XUXIUFHCSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)N)C(=O)N3CCC[C@H]3C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CO)N)C(=O)N3CCCC3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Seryl-L-prolyl-L-prolyl-L-proline can be synthesized using classical peptide synthesis methods. One common approach involves the use of tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFA) protection of the NH group and carbodiimide-promoted peptide bond formation . The synthesis typically involves the following steps:
- Protection of the amino group of L-serine with a Boc or TFA group.
- Coupling of the protected L-serine with L-proline methyl ester using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.
- Deprotection of the Boc or TFA group to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification methods can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The hydroxyl group of serine can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while reduction of the peptide bonds can yield a mixture of amines.
Scientific Research Applications
L-Seryl-L-prolyl-L-prolyl-L-proline has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex peptides and proteins.
Biology: It can be used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, such as in the treatment of inflammatory diseases and as a drug delivery vehicle.
Mechanism of Action
The mechanism of action of L-Seryl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activation of the MEK-ERK signaling pathway, which is involved in inflammatory responses . This inhibition can reduce the expression of proinflammatory factors and attenuate inflammation.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural Comparison of Proline-Containing Peptides
Physicochemical Properties
Proline’s cyclic structure reduces polarity, while serine contributes to hydrophilicity. Key properties include:
Table 2: Physicochemical Properties
*Estimated based on similar peptides. PSA (Polar Surface Area) correlates with membrane permeability; higher PSA indicates lower bioavailability .
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